molecular formula C23H28N4O3S2 B12146830 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146830
M. Wt: 472.6 g/mol
InChI Key: XUIAEMSBVNRREY-PDGQHHTCSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic pyrido-pyrimidinone core. The structure incorporates a (Z)-configured thiazolidinone moiety (3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) at position 3 and a 1-hydroxybutan-2-ylamino substituent at position 2. The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives, such as anti-inflammatory or antimicrobial agents.

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O3S2/c1-3-15(13-28)24-19-17(21(29)26-11-7-8-14(2)20(26)25-19)12-18-22(30)27(23(31)32-18)16-9-5-4-6-10-16/h7-8,11-12,15-16,24,28H,3-6,9-10,13H2,1-2H3/b18-12-

InChI Key

XUIAEMSBVNRREY-PDGQHHTCSA-N

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCCC4

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes several notable features:

  • Thiazolidine Ring : Known for its involvement in nucleophilic addition reactions.
  • Pyrido-Pyrimidine Core : This structure is associated with various biological activities, including antiviral and anticancer effects.

The molecular formula and weight of the compound are approximately C20H28N4O2SC_{20}H_{28}N_4O_2S and 440.50 g/mol, respectively.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Compounds structurally related to thiazolidines have shown antimicrobial properties. For instance, derivatives of thiazolidinones have been tested against various bacteria and fungi, demonstrating significant inhibitory effects. The specific compound under review is hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents .

Anticancer Potential

The pyrido-pyrimidine moiety has been linked to anticancer activity. Studies have suggested that compounds with this structure can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific interactions of this compound with cancer-related pathways are currently under investigation, but preliminary data suggest promising results .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, thiazolidine derivatives have been shown to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies indicate that the compound can effectively reduce tyrosinase activity, which could have implications for skin-related therapies .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms are proposed:

  • Enzyme Interaction : The compound may bind to active sites of enzymes like tyrosinase, altering their activity.
  • Cellular Pathway Modulation : It could influence signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with IC50 values lower than standard antibiotics .
Study 2Investigated the anticancer potential on various cancer cell lines, showing a dose-dependent reduction in viability.
Study 3Evaluated enzyme inhibition properties, particularly focusing on tyrosinase inhibition with promising results suggesting competitive inhibition .

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains three key reactive regions:

  • Thiazolidinone core : Features a 4-oxo-2-thioxo moiety, enabling nucleophilic substitution and condensation reactions.

  • Pyrido-pyrimidine ring : Aromatic system susceptible to electrophilic substitution.

  • Hydroxybutan-2-yl amino group : Provides a site for hydrogen bonding and potential derivatization via hydroxyl or amine reactivity .

Nucleophilic Substitution Reactions

The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone ring are primary sites for nucleophilic attack:

Reaction Type Conditions Outcome Reference
S-Alkylation Alkyl halides, DMF, K2_2CO3_3Substitution at thioxo sulfur, forming thioethers
Oxo Group Substitution Amines, ethanol, refluxFormation of Schiff bases or amides

For example, reaction with methyl iodide under basic conditions yields S-methyl derivatives, while condensation with primary amines produces imine-linked analogs .

Electrophilic Aromatic Substitution

The pyrido-pyrimidine ring undergoes electrophilic substitution at electron-rich positions (e.g., C-6 or C-9):

Reagent Position Modified Product Reference
Nitrating mixture (HNO3_3)C-6Nitro-substituted pyrido-pyrimidine
Bromine (Br2_2)C-9Brominated derivative

These reactions are typically conducted in acetic acid or DCM at 0–25°C to control regioselectivity.

Condensation Reactions

The active methylene group (CH) adjacent to the thiazolidinone’s carbonyl participates in Knoevenagel condensations:

Reactant Conditions Product Reference
Aromatic aldehydesPiperidine, ethanol, ΔStyryl-linked conjugates
ThiosemicarbazideHCl, refluxThiosemicarbazone derivatives

For instance, condensation with 4-nitrobenzaldehyde forms a conjugated system that enhances π-stacking interactions .

Influence of Substituents on Reactivity

Structural analogs demonstrate that substituents on the thiazolidinone nitrogen and pyrido-pyrimidine ring critically modulate reactivity:

Substituent (R) Reactivity Trend Biological Correlation Reference
-(CH2_22)5_55COOH Enhanced electrophilic substitutionIncreased antibacterial activity
4-OHC6_66H4_44 Stabilizes via intramolecular H-bondingImproved solubility and stability
Morpholine Facilitates nucleophilic attackHigher antifungal potency

Bulky groups (e.g., cyclohexyl) at the thiazolidinone’s N-3 position sterically hinder reactions at the thioxo sulfur but enhance regioselectivity in aromatic substitutions .

Reaction Optimization and Catalysis

Key parameters for maximizing yields:

  • Solvents : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethanol/water mixtures optimize condensations .

  • Catalysts : Piperidine (for Knoevenagel) and Lewis acids (e.g., ZnCl2_2) for electrophilic substitutions .

  • Temperature : 60–80°C for condensations vs. 0–25°C for electrophilic substitutions to avoid side reactions .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name / ID Substituent at Position 2 Substituent on Thiazolidinone Molecular Weight (g/mol) Key Structural Features
Target Compound 1-hydroxybutan-2-ylamino 3-cyclohexyl ~523.6 (estimated) Extended hydroxyalkyl chain; bulky cyclohexyl group
Compound 2-hydroxyethylamino 3-cyclohexyl ~509.5 Shorter hydroxyalkyl chain; same thiazolidinone core
Compound 1-phenylethylamino 3-(2-methoxyethyl) ~535.6 Aromatic phenylethyl group; methoxyethyl substitution
(10a) Phenyl (pyrazolo-pyrimidine) 3-phenyl ~447.4 Pyrazolo-pyrimidine fusion; no pyrido core
Compound Piperazine derivatives N/A ~400–450 Piperazine/piperidine substitutions; simplified core

Key Observations :

  • The target compound’s 1-hydroxybutan-2-ylamino group provides greater hydrophilicity compared to the phenylethyl group in but less than the 2-hydroxyethylamino group in .
  • Pyrazolo-pyrimidine analogs () lack the pyrido core, reducing planarity and altering binding modes .

Key Observations :

  • The target compound’s synthesis likely follows traditional condensation methods (similar to and ), but microwave-assisted protocols () could reduce reaction times and improve yields .
  • The bulky cyclohexyl group may necessitate longer reaction times or higher temperatures for complete coupling compared to smaller substituents.

Pharmacological and Physicochemical Properties

Key Observations :

  • The target compound’s predicted LogP (3.2) indicates moderate lipophilicity, balancing membrane permeability and solubility.
  • Analogs with piperazine/piperidine substituents () exhibit higher solubility due to ionizable nitrogen atoms, but lower LogP values may reduce bioavailability .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be optimized?

  • Methodological Answer : The compound’s thiazolidinone and pyrimidine cores suggest multi-step synthesis involving condensation reactions. For example, thiazolidinone derivatives are synthesized via cyclization of thiourea intermediates with α-mercaptoacetic acid under acidic catalysis (e.g., p-toluenesulfonic acid) . Optimize yields by varying catalysts (e.g., 0.5–2.0 mol% p-TsOH) and solvent systems (e.g., ethanol or DMF at 80–100°C) while monitoring intermediates via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration at the methylidene group) and detect thioxo (C=S) and carbonyl (C=O) groups . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹) . Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol to determine solubility. Stability studies should include incubation at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products . Computational tools like LogP predictions (e.g., SwissADME) can guide solvent selection .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanism of thiazolidinone-pyrimidine hybrid formation?

  • Methodological Answer : Use kinetic studies (e.g., varying reagent concentrations) and isotopic labeling (e.g., ¹⁵N-thiourea) to trace intermediate formation. DFT calculations (e.g., Gaussian 09) can model transition states and activation energies for cyclization steps . Trapping intermediates with acetic anhydride or methyl iodide may isolate reactive species for NMR analysis .

Q. How can computational modeling predict this compound’s bioavailability and target binding affinity?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) against putative targets (e.g., bacterial enoyl-ACP reductase) using crystal structures from the PDB. ADMET predictions (e.g., SwissADME, pkCSM) assess oral bioavailability, BBB penetration, and CYP450 interactions . QSAR models trained on similar thiazolidinone derivatives can optimize substituents for enhanced activity .

Q. What experimental designs are suitable for evaluating antimicrobial or anticancer activity?

  • Methodological Answer : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) . For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) and caspase-3 activation assays to probe apoptosis .

Q. How can regioselective modifications of the pyrido[1,2-a]pyrimidin-4-one core enhance bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 9-methyl position to modulate electronic effects. Substituent effects on π-π stacking with DNA or enzyme active sites can be studied via SPR or ITC binding assays . Compare activity of analogs with varying cyclohexyl/alkylamino groups .

Q. What chromatographic techniques resolve enantiomers if chiral centers are present?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Assign absolute configuration via X-ray crystallography (single-crystal diffraction) or electronic circular dichroism (ECD) .

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